2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18170820
InChI: InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3
SMILES:
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one

CAS No.:

Cat. No.: VC18170820

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one -

Specification

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name 2-amino-1-(2,4,5-trimethoxyphenyl)ethanone
Standard InChI InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3
Standard InChI Key OKHWAWJVUWQUDY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1C(=O)CN)OC)OC

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure centers on a phenyl ring with three methoxy (–OCH3_3) groups at positions 2, 4, and 5, creating a sterically hindered and electron-rich aromatic system. The ethanone moiety (C=O) and adjacent amino (–NH2_2) group at the benzylic position introduce polarity and reactivity, enabling participation in hydrogen bonding and nucleophilic reactions. Key structural parameters include:

PropertyValue
Molecular FormulaC11H15NO4\text{C}_{11}\text{H}_{15}\text{NO}_4
Molecular Weight225.24 g/mol
IUPAC Name2-amino-1-(2,4,5-trimethoxyphenyl)ethanone
Canonical SMILESCOC1=CC(=C(C=C1C(=O)CN)OC)OC

The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via 1H^1\text{H} NMR typically reveals distinct signals for the methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and the amino group (δ 1.8–2.2 ppm).

Synthetic Methodologies

Nitrostyrene Intermediate Route

A common synthesis begins with 2,4,5-trimethoxybenzaldehyde, which undergoes condensation with nitromethane in a Henry reaction to form a β-nitrostyrene intermediate. Subsequent reduction using lithium aluminum hydride (LiAlH4_4) yields the primary amine, which is oxidized to the ketone using mild oxidizing agents like pyridinium chlorochromate (PCC).

2,4,5-Trimethoxybenzaldehyde+CH3NO2NitrostyreneLiAlH4Amine IntermediatePCC2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one\text{2,4,5-Trimethoxybenzaldehyde} + \text{CH}_3\text{NO}_2 \rightarrow \text{Nitrostyrene} \xrightarrow{\text{LiAlH}_4} \text{Amine Intermediate} \xrightarrow{\text{PCC}} \text{2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one}

Nucleophilic Substitution Approach

An alternative method involves reacting 2,4,5-trimethoxyacetophenone with ammonium acetate in the presence of a brominating agent (e.g., N\text{N}-bromosuccinimide) to introduce the amino group via nucleophilic substitution.

Chemical Reactivity and Functional Transformations

The compound’s amino and ketone groups enable diverse reactions:

  • Oxidation: The amino group can be oxidized to a nitro group using hydrogen peroxide or nitric acid, forming 2-nitro-1-(2,4,5-trimethoxyphenyl)ethan-1-one, a precursor for further functionalization.

  • Reduction: The ketone moiety is reducible to a secondary alcohol using sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation.

  • Schiff Base Formation: Reaction with aldehydes or ketones forms imines, useful in synthesizing heterocyclic compounds.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural confirmation:

  • 1H^1\text{H} NMR: Resonances for methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.1 ppm), and the amino group (δ 1.9 ppm).

  • HRMS: Calculated for C11H15NO4\text{C}_{11}\text{H}_{15}\text{NO}_4: [M+H]+^+ = 226.1075, observed = 226.1078.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing antitumor agents. Modifications at the amino or ketone groups yield derivatives with enhanced potency and selectivity.

Organic Synthesis

Its reactivity enables the synthesis of heterocycles (e.g., thiazoles, pyrimidines) used in dyes and agrochemicals.

Structural Analogs and Comparative Analysis

CompoundStructural FeaturesBiological Activity
2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-oneMethoxy groups at 3,4,5 positionsModerate tubulin inhibition
2-Bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-oneBromo substituentEnhanced electrophilicity

The 2,4,5-trimethoxy configuration confers superior bioactivity compared to analogs with fewer methoxy groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator